molecular formula C21H19N5 B3372332 (2-Trityl-2H-tetrazol-5-YL)methanamine CAS No. 886370-78-1

(2-Trityl-2H-tetrazol-5-YL)methanamine

Cat. No.: B3372332
CAS No.: 886370-78-1
M. Wt: 341.4 g/mol
InChI Key: AKMIQWTXAIHKPK-UHFFFAOYSA-N
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Description

(2-Trityl-2H-tetrazol-5-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate or building block. The tetrazole ring, a key feature of this molecule, is a well-known bioisostere for carboxylic acids and other functional groups, often used to improve the metabolic stability and bioavailability of drug candidates . This specific compound, protected by a trityl (triphenylmethyl) group, is valuable for complex multi-step syntheses where a protected amine is required. Researchers utilize this and similar tetrazole-based scaffolds in the discovery and development of novel biologically active molecules, including potential antihypertensive agents and modulators of neurological targets such as G-protein-gated inwardly-rectifying potassium (GIRK) channels . Its role as a precursor is critical for constructing more complex molecular architectures aimed at investigating new therapeutic pathways. This product is intended for research and development purposes only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-trityltetrazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5/c22-16-20-23-25-26(24-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMIQWTXAIHKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 2 Trityl 2h Tetrazol 5 Yl Methanamine

Detritylation Reactions: Cleavage of the Trityl Protecting Group

The trityl (triphenylmethyl, Tr) group is a sterically bulky protecting group frequently used for amines, alcohols, and nitrogen-containing heterocycles like tetrazoles. thieme.de Its removal, or deprotection, is a critical step in multi-step syntheses and can be achieved through several distinct mechanisms.

The most common method for cleaving a trityl group is through acid-mediated hydrolysis. The mechanism relies on the exceptional stability of the triphenylmethyl carbocation (trityl cation) that is formed as a leaving group. total-synthesis.com The process is initiated by the protonation of one of the nitrogen atoms of the tetrazole ring, which weakens the N-trityl bond. Subsequent cleavage of this bond yields the deprotected tetrazole and the highly stable, resonance-delocalized trityl cation. total-synthesis.com

Various acids can be employed for this purpose, with the reaction's success and selectivity often depending on the acid's strength and the substrate's sensitivity.

Strong Acids : Trifluoroacetic acid (TFA) is effective for detritylation, often used in solvents like dichloromethane, leading to quantitative yields of the deprotected tetrazole. nih.gov

Milder Acids : Formic acid and acetic acid can also be utilized, which allows for the deprotection of trityl ethers even in the presence of other acid-sensitive groups like tert-butyldimethylsilyl (TBS) ethers. total-synthesis.com

For substrates that are sensitive to acidic conditions, reductive methods provide a mild and efficient alternative for detritylation. These strategies avoid the generation of strong acids and often exhibit excellent chemoselectivity.

One notable method involves the use of indium metal. Treatment of N-trityl protected tetrazoles with indium powder in a solvent mixture such as methanol-tetrahydrofuran (MeOH-THF) at reflux results in the effective reductive removal of the trityl group. thieme.dethieme-connect.com This method is highly efficient, affording the corresponding free tetrazoles in excellent yields without causing decomposition of the tetrazole ring or reducing other functional groups. thieme-connect.comresearchgate.net The reaction proceeds under neutral conditions, making it a valuable alternative to acid-catalyzed deprotection. core.ac.ukua.es

Other reductive systems have also been successfully applied for the detritylation of tetrazoles under non-acidic conditions:

Lithium and Naphthalene (B1677914) : The use of lithium powder with a catalytic amount of naphthalene provides an efficient means of cleaving the N-trityl bond. researchgate.netua.es This methodology has been successfully applied to tetrazole components of sartan drugs. researchgate.netua.es

Zinc and Methanol (B129727) : A practical and cost-effective method utilizes zinc in methanol for the deprotection of various N-trityltetrazoles. researchgate.net

Table 1: Comparison of Reductive Deprotection Strategies for N-Trityl Tetrazoles
ReagentsSolventConditionsKey AdvantagesReference
Indium powderMeOH-THFRefluxExcellent yields, mild conditions, no decomposition of tetrazole ring. thieme.dethieme-connect.com
Lithium powder, Naphthalene (catalytic)THFRoom TemperatureEfficient for complex molecules (e.g., sartans), non-acidic. researchgate.netua.es
Zinc powderMethanolRefluxPractical, low-cost, versatile. researchgate.net

Catalytic hydrogenolysis is another method for cleaving protecting groups, though the trityl group is generally more robust under these conditions compared to other groups like benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz). chemicalforums.comrsc.org This relative stability allows for the selective deprotection of other functionalities in the presence of a trityl group.

For instance, a Cbz group can be selectively removed from a primary amine using a Palladium on Calcium Carbonate (Pd/CaCO3) catalyst in the presence of a trityl group. rsc.org However, under more forcing conditions or with extended reaction times, the trityl group can also be cleaved. The choice of catalyst is crucial; Palladium on Carbon (Pd/C) is a common choice, but cleavage can be slow at room temperature. chemicalforums.com Rhodium on Carbon (Rh/C) has been suggested as a catalyst that may not cleave the trityl group, offering another avenue for selective transformations. chemicalforums.com

Reactions Involving the Methanamine Functional Group

The primary amine of the (2-Trityl-2H-tetrazol-5-YL)methanamine moiety is a nucleophilic center that readily participates in a variety of chemical transformations. This functional group is a key handle for building more complex molecules, particularly in the synthesis of pharmaceuticals. chemimpex.comnih.gov

The primary amine can be easily modified through standard organic reactions such as acylation and alkylation.

Acylation : The amine readily reacts with acylating agents like acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. A prominent example is found in the synthesis of valsartan (B143634) and its derivatives. mdpi.com In these syntheses, the aminomethyl-tetrazole moiety is acylated with a valine derivative to construct the final drug molecule. nih.govmdpi.com This transformation is fundamental to creating a diverse library of potential angiotensin-II receptor antagonists. nih.gov

Alkylation : The nitrogen atom can be alkylated by reacting the amine with alkyl halides or other electrophilic carbon sources. For example, N-benzoyl 5-(aminomethyl)tetrazole undergoes N-alkylation with benzyl bromide in the presence of a base like potassium carbonate to yield the corresponding N-benzyl derivative. mdpi.com Such reactions allow for the introduction of various substituents, further diversifying the chemical space of tetrazole-containing compounds. researchgate.net

Table 2: Examples of Reactions at the Methanamine Functional Group
Reaction TypeReagentsProduct TypeExample ApplicationReference
Acylation (Amidation)Carboxylic acid, Coupling agents (e.g., DCC, EDC)AmideSynthesis of Valsartan derivatives nih.govmdpi.com
AlkylationAlkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃)Secondary AmineSynthesis of N-alkylated tetrazole derivatives mdpi.com

Condensation reactions involving the aminomethyl group are crucial for integrating the tetrazole scaffold into larger molecular frameworks. The formation of an amide bond, as described under acylation, is a primary example of a condensation reaction, where a molecule of water (or another small molecule) is eliminated. nih.govmdpi.com

Another key condensation reaction is the formation of imines (Schiff bases) through reaction with aldehydes or ketones. While direct examples for this compound are not prominently detailed in the provided context, this is a classical reaction of primary amines. The resulting imine can be a stable final product or an intermediate that can be further reduced to a secondary amine. These types of reactions expand the synthetic utility of the aminomethyl tetrazole core, enabling its incorporation into a wide array of complex structures.

Oxidation States and Derivatives of the Methanamine Group

The primary amine of the methanamine group in this compound is a key site for chemical modification, particularly through oxidation. The oxidation of primary amines can proceed in a stepwise manner to yield imines and subsequently nitriles. This transformation is a fundamental process in organic synthesis for creating carbon-nitrogen multiple bonds.

The initial oxidation step would convert the methanamine to the corresponding imine. Given the stability of the tetrazole ring, this reaction is typically achieved using mild oxidizing agents. Further oxidation of the intermediate imine leads to the formation of the nitrile, (2-Trityl-2H-tetrazol-5-YL)carbonitrile. A variety of catalytic systems, often involving transition metals like copper, are effective for the oxidative dehydrogenation of primary amines to nitriles using molecular oxygen as a green oxidant researchgate.net.

The reactivity of the methanamine group is influenced by both the electronic properties of the tetrazole ring and the steric hindrance imposed by the N-trityl group. The tetrazole ring acts as an electron-withdrawing group, which can affect the nucleophilicity of the amine. The bulky trityl group may sterically shield the amine, potentially requiring more forcing reaction conditions for transformations to occur.

Beyond oxidation, the methanamine group is a versatile handle for producing a range of derivatives. For instance, it can readily undergo acylation or alkylation. A significant class of derivatives are amides, formed by reacting the amine with carboxylic acids or their derivatives. These (2-Trityl-2H-tetrazol-5-YL)methylamides are often stable compounds and can serve as intermediates for more complex molecular architectures. α-Aminomethyl tetrazoles, after deprotection, are excellent substrates in multicomponent reactions, such as the Ugi reaction, to produce highly substituted N-acylaminomethyl tetrazole derivatives nih.gov.

Reaction Type Reactant Product Typical Conditions
Oxidation-(2-Trityl-2H-tetrazol-5-YL)methanimineMild oxidizing agent
Oxidation-(2-Trityl-2H-tetrazol-5-YL)carbonitrileCatalytic system (e.g., Cu-based), O2 researchgate.net
AcylationAcyl chlorideN-((2-Trityl-2H-tetrazol-5-YL)methyl)amideBase (e.g., triethylamine)
AlkylationAlkyl halideSecondary or Tertiary AmineBase

Reaction Pathways of the Tetrazole Ring

Stability and Reactivity of the Tetrazole Core under Various Conditions

The tetrazole ring is known for its high nitrogen content and considerable thermal stability. The decomposition of N-substituted tetrazoles typically begins with the cleavage of the ring, often leading to the extrusion of a molecule of nitrogen (N₂) researchgate.netscispace.com. Theoretical studies have shown that the thermal decomposition mechanism can be complex, potentially involving tetrazole-azidoimine isomerization prior to N₂ elimination, particularly for C-substituted tetrazoles researchgate.net. However, for N-substituted tetrazoles, direct nitrogen elimination from the ring is a suggested pathway researchgate.net. The activation energy for the thermolysis of the parent tetrazole is significant, underscoring its inherent stability researchgate.netacs.org.

The 2-substituted isomer of a tetrazole, as is the case with this compound, is generally more thermodynamically stable than the corresponding 1-substituted isomer nih.govcore.ac.uk. This stability is attributed to the electronic arrangement within the ring. The trityl group serves as a bulky N-protecting group, which not only enhances stability by preventing reactions at the N2 position but can also be selectively removed. The cleavage of the N-trityl bond is typically accomplished under mild acidic conditions, yielding the corresponding 2H-tetrazole with the release of the trityl cation nih.gov. This deprotection is a crucial step in synthetic pathways where the tetrazole nitrogen needs to be free for subsequent reactions.

Condition Effect on Tetrazole Core Product(s)
Thermal StressRing decomposition, N₂ extrusion researchgate.netscispace.comVarious fragmentation products
Mild AcidicCleavage of N-Trityl bond nih.gov(2H-Tetrazol-5-YL)methanamine, Trityl cation
Strong AcidicPotential for ring protonation, decreased stability core.ac.ukProtonated tetrazole
BasicGenerally stableDeprotonated amine (if applicable)

Regioselectivity in Electrophilic and Nucleophilic Attack on the Tetrazole Ring

The aromatic and electron-rich nature of the tetrazole ring makes it generally resistant to electrophilic substitution on the ring carbon. Electrophilic attack, such as protonation, preferentially occurs at the nitrogen atoms. For 5-substituted 1H-tetrazoles, the N4 position is often the most susceptible to electrophilic attack core.ac.uk. In this compound, the N2 position is blocked by the bulky trityl group. Therefore, any electrophilic interaction with the ring nitrogens would be directed towards N3 or N4.

Nucleophilic attack on the tetrazole ring is also challenging due to the high electron density of the heterocycle. Such reactions typically require the presence of a good leaving group on the ring, which is absent in this compound.

The most relevant aspect of regioselectivity for this class of compounds arises during their synthesis, specifically in the alkylation of 5-substituted tetrazoles. The reaction of a 5-substituted tetrazole with an alkylating agent (like trityl chloride) can potentially yield both N1 and N2 isomers. The reaction conditions, including the base and solvent, can influence the ratio of the 1,5-disubstituted to the 2,5-disubstituted product. Often, the formation of the 2,5-disubstituted isomer is favored, which aligns with its greater thermodynamic stability researchgate.net. Structural studies on intermediates in the synthesis of sartan drugs have confirmed that N-tritylation of the 5-biphenyl-substituted tetrazole ring occurs exclusively at the N2 position researchgate.net.

Intramolecular Reactions and Cyclizations Originating from the Compound

The presence of the nucleophilic methanamine group attached to the C5 position of the tetrazole ring provides a strategic starting point for intramolecular reactions and cyclizations, leading to the formation of complex fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

Fused heterocyclic systems containing a tetrazole moiety are of significant interest in medicinal chemistry. The methanamine group in this compound can act as a nucleophile to react with various electrophilic reagents, leading to cyclization. A common strategy involves the reaction with bifunctional molecules to construct a new ring fused to the tetrazole core.

For example, reaction with β-dicarbonyl compounds or their equivalents is a well-established method for synthesizing fused pyrimidine (B1678525) rings nih.gov. After deprotection of the trityl group, the resulting (2H-tetrazol-5-YL)methanamine could react with a 1,3-dielectrophile. The amine would attack one electrophilic center, followed by an intramolecular cyclization where a ring nitrogen of the tetrazole (likely N1) attacks the second electrophilic center, leading to the formation of a tetrazolo[1,5-a]pyrimidine (B1219648) derivative researchgate.netnih.gov. This ring system exists in equilibrium with its 2-azidopyrimidine (B1655621) tautomer, a phenomenon of significant chemical and pharmacological interest beilstein-archives.org.

Reactant Type Fused System Formed Plausible Mechanism
β-Dicarbonyl CompoundTetrazolo[1,5-a]pyrimidine nih.govInitial condensation with amine, followed by intramolecular cyclization involving tetrazole N1.
α,β-Unsaturated AldehydeTetrazolo[5,1-b] nih.govnih.govresearchgate.netthiadiazine (from thiol derivative) researchgate.netMichael addition followed by cyclization.
IsothiocyanateFused ThiadiazineFormation of thiourea (B124793) followed by intramolecular cyclization.

Cascade Reactions and Tandem Processes

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow the formation of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates researchgate.net. The structure of this compound is well-suited for initiating such processes.

A prominent example is the use of α-aminomethyl tetrazoles in multicomponent reactions like the Ugi four-component reaction (Ugi-4CR) mdpi.com. A plausible cascade could begin with the in-situ deprotection of the trityl group to release the primary amine. This amine can then react with an aldehyde or ketone to form an imine. The imine is then attacked by an isocyanide, forming a nitrilium ion intermediate, which is subsequently trapped by a carboxylic acid to yield a complex α-acylamino amide product nih.gov. This sequence represents a tandem deprotection/Ugi reaction, efficiently building molecular complexity in a single pot.

Such library-to-library approaches, where the product of one multicomponent reaction serves as the substrate for a subsequent one, demonstrate the utility of aminomethyl tetrazoles in combinatorial chemistry for the rapid generation of diverse molecular scaffolds nih.gov.

Advanced Spectroscopic and Structural Characterization of 2 Trityl 2h Tetrazol 5 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For a molecule like (2-Trityl-2H-tetrazol-5-YL)methanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and connectivity.

Detailed ¹H and ¹³C NMR Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Analysis: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the trityl, methylene (B1212753), and amine protons.

Trityl Protons (Ar-H): The fifteen protons of the three phenyl rings on the trityl group would typically appear as a complex multiplet in the aromatic region, approximately between δ 7.20 and 7.50 ppm.

Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the tetrazole ring to the amine group are expected to produce a singlet at around δ 4.0-4.5 ppm. In related structures like N-((tetrazol-5-yl)methyl)cyclohexanamine, this methylene signal appears around δ 4.26 ppm. ekb.eg

Amine Protons (-NH₂): The two protons of the primary amine group would likely appear as a broad singlet. Its chemical shift is variable and depends on concentration, solvent, and temperature, but could be expected in the δ 1.5-3.0 ppm range.

¹³C NMR Analysis: The carbon-13 NMR spectrum provides insight into the carbon framework.

Trityl Carbons: The trityl group would show a quaternary carbon signal (C(Ph)₃) around δ 80-85 ppm and multiple signals for the aromatic carbons between δ 125 and 145 ppm.

Tetrazole Carbon (C5): The carbon atom of the tetrazole ring is significantly deshielded and is expected to resonate at a low field, typically in the range of δ 160-165 ppm. For instance, in 2-adamantyl-5-aryl-2H-tetrazoles, this carbon appears around δ 164 ppm. nih.gov

Methylene Carbon (-CH₂-): The methylene carbon is anticipated to have a chemical shift in the range of δ 35-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
TritylAromatic C-H7.20 - 7.50 (m)125.0 - 145.0
TritylQuaternary C-~82.0
Methylene-CH₂-~4.3 (s)~40.0
TetrazoleC5-~164.0
Amine-NH₂1.5 - 3.0 (br s)-

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are essential to piece together the molecular puzzle by establishing through-bond correlations. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily show correlations within the aromatic protons of the trityl group, helping to assign specific phenyl ring systems if their signals are resolved. It would not show a cross-peak for the isolated methylene singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is a powerful tool for assigning carbon signals based on their attached, and more easily assigned, protons. mdpi.com Key expected correlations would be between the methylene protons (~δ 4.3 ppm) and the methylene carbon (~δ 40 ppm), and between the various aromatic protons and their corresponding carbons. The quaternary carbons and the tetrazole carbon would be absent from an HSQC spectrum as they bear no protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH), which is critical for connecting molecular fragments. For this compound, HMBC is invaluable. Key correlations would include:

A correlation from the methylene protons (-CH₂-) to the tetrazole ring carbon (C5), definitively linking the aminomethyl side chain to the 5-position of the tetrazole.

Correlations from the aromatic protons of the trityl group to the quaternary trityl carbon.

Crucially, a correlation might be observed between the trityl protons and the tetrazole carbon, confirming the attachment of the bulky protecting group to the ring system.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides an unambiguous determination of the molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics. nih.govmdpi.com

Conformational Analysis and Torsional Angles

The conformation of the molecule would be dominated by the steric bulk of the trityl group. This group is not planar; its three phenyl rings are arranged in a propeller-like fashion. The torsional angles between the plane of the tetrazole ring and the planes of the three phenyl rings would be significant, dictated by the need to minimize steric hindrance. The bond connecting the quaternary trityl carbon to the nitrogen of the tetrazole ring would act as a pivot for this conformational arrangement.

Hydrogen Bonding Networks and π-π Stacking Interactions

In the solid state, molecules arrange themselves to maximize favorable intermolecular interactions.

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor. It can form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules. The most likely acceptors are the nitrogen atoms of the tetrazole ring, leading to N-H···N hydrogen bonding networks that link molecules together, often into chains or sheets. mdpi.com

π-π Stacking: The multiple phenyl rings of the trityl group provide extensive surface area for π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, would play a significant role in the crystal packing, likely forming columns or layers of molecules in the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). pnrjournal.comrsc.org

The spectra of this compound would be expected to show several key absorption bands:

N-H Vibrations: The amine group would exhibit symmetric and asymmetric N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region in the FT-IR spectrum. An N-H scissoring (bending) mode is expected around 1600 cm⁻¹. ekb.eg

C-H Vibrations: Aromatic C-H stretching from the trityl group would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹.

Tetrazole Ring Vibrations: The tetrazole ring has a series of characteristic vibrations. N=N and C=N stretching modes typically occur in the 1300-1600 cm⁻¹ range. Ring breathing and deformation modes are found at lower wavenumbers, often between 900 and 1200 cm⁻¹. rsc.orgresearchgate.net

Aromatic C=C Vibrations: The phenyl rings of the trityl group will show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals, making it particularly useful for characterizing the trityl group. acrhem.orgresearchgate.net

Table 2: Predicted FT-IR / Raman Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3300 - 3500
Amine (-NH₂)N-H Bend1590 - 1650
Aromatic (Trityl)C-H Stretch3000 - 3100
Aromatic (Trityl)C=C Stretch1450 - 1600
Methylene (-CH₂-)C-H Stretch2850 - 2960
Tetrazole RingN=N, C=N Stretch1300 - 1600
Tetrazole RingRing Breathing/Deformation900 - 1200

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound and its derivatives. It provides crucial information for confirming the molecular weight of the synthesized compounds and for deducing their structural features through the analysis of their fragmentation patterns under specific ionization conditions.

Molecular Weight Confirmation

The nominal molecular weight of this compound is 341.42 g/mol . High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the confirmation of its elemental composition. The expected monoisotopic mass for C21H19N5 is 341.1637. The observation of a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to this value confirms the successful synthesis of the target compound.

Fragmentation Analysis

The fragmentation of this compound and its derivatives in mass spectrometry is largely dictated by the inherent stability of the trityl and tetrazole moieties. Electron Ionization (EI) mass spectrometry is a common technique used to induce fragmentation.

A predominant fragmentation pathway involves the cleavage of the bond between the tetrazole ring and the trityl group. This is due to the exceptional stability of the resulting triphenylmethyl cation (trityl cation). The trityl cation is a well-known stable carbocation, and its formation is a characteristic feature in the mass spectra of trityl-protected compounds. This fragment is consistently observed as a prominent peak at a mass-to-charge ratio (m/z) of 243.

Another significant fragmentation pathway for 2,5-disubstituted tetrazoles involves the extrusion of a molecule of nitrogen (N2) from the tetrazole ring. This process leads to the formation of a nitrilimine intermediate, which can be observed in the mass spectrum. For this compound, the loss of N2 from the molecular ion would result in a fragment ion.

Further fragmentation can occur within the methanamine substituent and the trityl group itself, although the cleavage leading to the trityl cation is typically the most dominant fragmentation event.

The table below summarizes the expected major fragment ions for this compound based on established fragmentation principles of its constituent chemical groups.

Fragment Ion Structure m/z (Mass-to-Charge Ratio) Fragmentation Pathway
[M]+[C21H19N5]+341Molecular Ion
[M - N2]+[C21H19N3]+313Loss of dinitrogen from the tetrazole ring
[Ph3C]+[C19H15]+243Cleavage of the N-trityl bond
[M - Ph3C]+[C2H4N5]+98Loss of the trityl group

Table 1: Predicted Mass Spectrometry Fragments for this compound

The analysis of derivatives of this compound would exhibit fragmentation patterns influenced by the nature of the additional substituents. However, the characteristic loss of the trityl group and the fragmentation of the tetrazole ring are expected to remain as key diagnostic features in their mass spectra.

Theoretical and Computational Investigations on the Chemical Compound

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (2-Trityl-2H-tetrazol-5-YL)methanamine.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. youtube.com

For tetrazole derivatives, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attack, respectively. In a study on N-benzoyl 5-(aminomethyl)tetrazole, it was found that the HOMO is localized on the tetrazole ring and the adjacent nitrogen of the aminomethyl group, suggesting these are the primary sites for reaction with electrophiles. mdpi.com The LUMO, on the other hand, was distributed over the benzoyl group, indicating its susceptibility to nucleophilic attack. Similar distributions can be expected for this compound, with the tetrazole ring and the exocyclic nitrogen being the primary nucleophilic centers. The bulky trityl group, being electron-donating, is expected to raise the HOMO energy level, potentially increasing the nucleophilicity of the molecule compared to less substituted tetrazoles.

A hypothetical FMO analysis for this compound would likely show the following trends:

Molecular OrbitalEnergy (eV) (Illustrative)LocalizationImplied Reactivity
HOMO-6.5Tetrazole ring, aminomethyl nitrogenNucleophilic character, site for electrophilic attack
LUMO-0.5Trityl group phenyl ringsElectrophilic character, potential for π-stacking interactions
HOMO-LUMO Gap 6.0 High kinetic stability

Note: The energy values are illustrative and would require specific calculations for this compound.

Electrostatic potential (ESP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting sites for non-covalent interactions and chemical reactions. mdpi.com The ESP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

For this compound, the ESP surface is expected to show a significant negative potential around the nitrogen atoms of the tetrazole ring and the lone pair of the aminomethyl nitrogen. These regions are the most likely sites for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the aminomethyl group and the peripheries of the phenyl rings of the trityl group would exhibit a positive potential, making them susceptible to interaction with nucleophiles.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound, particularly the rotation of the bulky trityl group and the aminomethyl side chain, plays a crucial role in its chemical behavior and interactions with other molecules.

The trityl group, with its three phenyl rings, can adopt various propeller-like conformations. The preferred conformation will be a balance between steric hindrance and electronic effects. In the gas phase, the molecule is likely to adopt a conformation that minimizes steric repulsion between the phenyl rings and the tetrazole moiety. In solution, solvent effects will also play a significant role in determining the conformational equilibrium.

Computational studies on other N-substituted heterocycles have shown that the presence of bulky substituents significantly influences the conformational landscape. mdpi.comresearchgate.net For this compound, it is expected that the phenyl rings of the trityl group will be twisted out of the plane of the tetrazole ring to minimize steric clashes. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in different environments and identify the most stable conformers. nih.govnih.gov

The rotation around the C-N bond connecting the trityl group to the tetrazole ring and the C-C bond of the aminomethyl group are key conformational motions. The energy barriers associated with these rotations determine the flexibility of the molecule.

The rotational barrier of the trityl group is expected to be significant due to the steric hindrance between the phenyl rings and the tetrazole ring. Studies on similarly bulky groups, such as N-benzhydrylformamides, have shown substantial rotational barriers that can be determined both experimentally by NMR and computationally by DFT. mdpi.com The energetic landscape of this compound would likely feature several local minima corresponding to different staggered conformations of the trityl group relative to the tetrazole ring.

A hypothetical table of rotational barriers for this compound is presented below:

Rotational BondMethodCalculated Barrier (kcal/mol) (Illustrative)
Trityl-Tetrazole (C-N)DFT15-20
Aminomethyl (C-C)DFT3-5

Note: These values are illustrative and would need to be confirmed by specific calculations.

Mechanistic Studies and Transition State Analysis of Key Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states.

For tetrazole derivatives, several types of reactions are of interest, including cycloadditions, alkylations, and rearrangements. DFT calculations can be used to model the potential energy surfaces of these reactions, providing detailed information about the reaction pathways and the energies of all stationary points.

A well-studied reaction is the formation of tetrazoles from nitriles and azides. acs.orgresearchgate.net While this concerns the synthesis of the tetrazole ring itself, the methodologies used, such as locating transition states and calculating activation energies, are directly applicable to studying the reactions of this compound. For instance, the N-alkylation of the aminomethyl group would proceed through a transition state that could be characterized computationally.

Another area of interest is the photochemical reactivity of tetrazoles. Studies on methyl-aminotetrazoles have shown that UV excitation can lead to ring cleavage and the formation of various reactive intermediates. ualg.pt The presence of the trityl group in this compound could influence its photochemical behavior, either by acting as a photosensitizer or by sterically directing the reaction pathways. Computational modeling of the excited states of the molecule would be necessary to explore these possibilities.

Computational Elucidation of Deprotection Pathways

The trityl (triphenylmethyl) group is a sterically bulky protecting group frequently employed in the synthesis of nitrogen-containing heterocycles, including tetrazoles. Its removal, or deprotection, is a critical step in synthetic sequences. Computational chemistry provides powerful tools to investigate the mechanisms of these deprotection reactions, offering a level of detail that is often inaccessible through experimental means alone.

Researchers can model the deprotection of this compound under various conditions, such as acidic or catalytic hydrogenation, to elucidate the reaction pathways. Density Functional Theory (DFT) is a commonly used method for these investigations, as it provides a good balance between accuracy and computational cost.

Key aspects of computational elucidation include:

Reaction Coordinate Scanning: By systematically changing the distance between the trityl group and the tetrazole ring, a potential energy surface can be mapped out. This helps in identifying the transition state, which is the highest energy point along the reaction pathway.

Transition State Theory: This theory is applied to calculate the rate constant of the deprotection reaction based on the properties of the transition state. This allows for a quantitative prediction of how fast the reaction will proceed under given conditions.

Solvent Effects: The choice of solvent can significantly influence the rate and mechanism of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and its effect on the deprotection pathway.

Through these computational approaches, a detailed understanding of the electronic and steric factors that govern the cleavage of the trityl group can be achieved. For instance, the stability of the trityl cation, which is formed upon cleavage, is a crucial factor that can be computationally evaluated.

Understanding Regioselectivity in Alkylation and Derivatization

The tetrazole ring contains two nitrogen atoms (N1 and N2) that are available for alkylation or other derivatization reactions. The selective functionalization of one nitrogen atom over the other, known as regioselectivity, is a significant challenge in the synthesis of tetrazole-containing compounds. Computational studies have been instrumental in unraveling the factors that control this regioselectivity.

Alkylation of a 5-substituted-1H-tetrazole can lead to the formation of two possible regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. The ratio of these products is influenced by a variety of factors, including the nature of the substituent at the 5-position, the type of alkylating agent, the solvent, and the reaction conditions.

Computational chemistry offers a means to predict and explain the observed regioselectivity. By calculating the energies of the two possible products and the transition states leading to their formation, the preferred reaction pathway can be determined. DFT calculations have shown that the 2,5-disubstituted tetrazole is often the thermodynamically more stable isomer. However, the product ratio is ultimately determined by the relative energies of the transition states, which can be influenced by kinetic factors.

A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole demonstrated that two separable regioisomers were obtained, with a slight predominance of the 2H-form. mdpi.com This suggests that the starting material exists as a mixture of 1H- and 2H-tautomers in solution. mdpi.com Computational analysis using DFT can help to rationalize the observed product distribution by comparing the activation energies for the alkylation of each tautomer.

The regioselectivity of tetrazole alkylation is not solely governed by steric hindrance from the electrophile. rsc.org The mechanism of the nucleophilic substitution (SN1 vs. SN2) can also play a significant role. rsc.orgresearchgate.net Computational models can be used to investigate the transition states for both mechanisms and to predict which pathway is more favorable under specific conditions.

FactorInfluence on RegioselectivityComputational Approach
Tautomer Stability The relative abundance of the 1H- and 2H-tautomers in solution can influence the product ratio.Calculation of the relative energies of the tautomers in different solvents.
Steric Hindrance Bulky substituents on the tetrazole ring or the alkylating agent can favor the formation of the less sterically hindered isomer.Modeling the transition state structures to assess steric clashes.
Electronic Effects Electron-donating or electron-withdrawing substituents can alter the nucleophilicity of the nitrogen atoms in the tetrazole ring.Analysis of the charge distribution and frontier molecular orbitals (HOMO/LUMO) of the tetrazole.
Reaction Mechanism The nature of the transition state (SN1-like or SN2-like) can favor the formation of one regioisomer over the other.Calculation of the potential energy surfaces for different reaction mechanisms.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of newly synthesized compounds, and they can also be used to validate the accuracy of the computational models.

For this compound, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts. The calculated values can then be compared with the experimentally measured spectra to confirm the structure of the compound. Discrepancies between the calculated and experimental data can provide insights into the conformational preferences of the molecule or the presence of intermolecular interactions in the solid state or in solution.

Similarly, the vibrational frequencies of the molecule can be calculated and compared with the experimental IR spectrum. This can help in the assignment of the observed vibrational bands to specific molecular motions.

The comparison of predicted and experimental spectroscopic data serves as a crucial bridge between theoretical models and real-world chemistry. When the computational predictions are in good agreement with the experimental results, it provides confidence in the accuracy of the theoretical model and its ability to describe the electronic structure and properties of the molecule.

Spectroscopic TechniquePredicted ParameterComputational Method
NMR Spectroscopy Chemical Shifts (1H, 13C)Gauge-Including Atomic Orbital (GIAO) method within DFT
IR Spectroscopy Vibrational FrequenciesCalculation of the harmonic frequencies from the second derivatives of the energy

Applications of 2 Trityl 2h Tetrazol 5 Yl Methanamine As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The true power of (2-Trityl-2H-tetrazol-5-YL)methanamine is realized in its capacity to serve as a foundational element for more elaborate molecules. The trityl group offers robust protection to the primary amine, allowing for selective reactions at other sites, and can be cleaved under mild acidic conditions to reveal the amine for further functionalization. nih.gov This protected aminomethyltetrazole is frequently utilized as a stable and effective ammonia (B1221849) surrogate in multicomponent reactions (MCRs), which are otherwise challenging with ammonia itself due to its high reactivity and tendency to form multiple side products. nih.gov

Construction of Advanced Heterocyclic Systems

The utility of this compound extends beyond the synthesis of simple substituted tetrazoles. It is a key player in post-Ugi modification strategies, where the initial MCR product is subjected to subsequent reactions to forge complex, often fused, heterocyclic systems. This approach allows for the rapid assembly of molecular complexity from simple starting materials.

Research has demonstrated that Ugi-azide adducts, formed using amine precursors like the title compound, can undergo further intramolecular cyclizations. For instance, by carefully selecting the initial components, such as ortho-N-Boc phenylisocyanides, the resulting Ugi product is primed for a deprotection-cyclization cascade. Acidic treatment removes the Boc and trityl protecting groups, triggering a cyclization that yields sophisticated tricyclic scaffolds like tetrazolo-fused benzodiazepines and benzodiazepinones . nih.govnih.gov This two-step protocol, starting with an Ugi-azide reaction, provides a powerful pathway to generate libraries of these medicinally relevant heterocycles. nih.gov

Similarly, tandem reactions that combine an Ugi reaction with other cyclization methods have proven effective. One-pot procedures involving an initial Ugi-azide reaction followed by an intramolecular Heck reaction have been developed to synthesize tetrazolyl-1,2,3,4-tetrahydroisoquinolines . beilstein-journals.org Other advanced systems, such as tetrazole-linked dibenzoxazepines and polycyclic systems bearing triazole, tetrazole, and benzodiazepine (B76468) rings , have also been constructed through these multi-step, one-pot sequences. beilstein-archives.orgrug.nlbeilstein-archives.org These methodologies highlight how the initial tetrazole product serves as a versatile intermediate that can be elaborated into a variety of advanced, fused heterocyclic structures. researchgate.net

A notable example involves the synthesis of tetrazole-linked imidazo[1,5-a]pyridines. The process begins with an azido-Ugi reaction, followed by deprotection and a subsequent N-acylation–cyclization mediated by acetic anhydride, showcasing a sequential transformation into a complex bis-heterocycle. researchgate.net

Synthesis of Bioisosteric Analogs (e.g., α-Amino Acid-Isosteric Tetrazoles)

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, sharing similar pKa values, size, and spatial arrangement of heteroatoms. nih.govacs.org This makes tetrazole-containing molecules highly valuable in medicinal chemistry, as they can mimic the interactions of carboxylic acids with biological receptors while often exhibiting improved metabolic stability and membrane penetration. nih.gov

This compound, by acting as an ammonia equivalent in the Ugi tetrazole reaction, provides a direct and efficient route to α-amino acid-isosteric tetrazoles. nih.gov In this reaction, an aldehyde, an isocyanide, trimethylsilyl (B98337) azide (B81097), and the tritylamine (B134856) surrogate combine to form a trityl-protected α-aminomethyl tetrazole. Subsequent mild deprotection of the trityl group furnishes the desired α-amino acid analog where the carboxylic acid is replaced by a tetrazole ring. This method is notable for its efficiency and broad scope. nih.gov

The following table summarizes the synthesis of various α-amino acid-isosteric tetrazoles using this methodology, demonstrating its wide applicability.

Aldehyde/KetoneIsocyanideResulting Amino Acid Isostere (after deprotection)
Isovaleraldehydetert-OctylisocyanideLeucine isostere
3-Phenylpropionaldehydetert-OctylisocyanidePhenylalanine isostere
4-(Methylthio)butanaltert-OctylisocyanideMethionine isostere
AcetaldehydeBenzylisocyanideAlanine isostere
IsobutyraldehydeBenzylisocyanideValine isostere

This table is a representation of the types of analogs synthesized through the Ugi tetrazole reaction using an ammonia surrogate.

Role in Combinatorial Chemistry and Library Synthesis

The efficiency and convergence of multicomponent reactions make them ideal tools for combinatorial chemistry and the rapid generation of compound libraries for high-throughput screening. This compound is a valuable component in this context, enabling the creation of diverse molecular scaffolds centered around the tetrazole moiety.

Diversification of Tetrazole Scaffolds through MCRs

The Ugi tetrazole four-component reaction (UT-4CR) is the cornerstone for diversifying tetrazole scaffolds. nih.gov By systematically varying the three other components in the reaction—the aldehyde (or ketone), the isocyanide, and the azide source—while using this compound as the constant amine component, vast libraries of 1,5-disubstituted tetrazoles can be generated. The reaction is generally fast and high-yielding, and its operational simplicity is well-suited for parallel synthesis formats. acs.org

The diversity of accessible structures is significant, as a wide range of commercially available aldehydes and isocyanides can be employed. This allows for the introduction of various aliphatic, aromatic, and heterocyclic side chains, leading to libraries with a high degree of structural and functional group diversity. For example, the reaction has been successfully used to create libraries of N-Boc-protected hydrazine-containing tetrazoles and even complex structures incorporating fragments of existing drugs like Imatinib. researchgate.netorganic-chemistry.org

Modular Synthesis Approaches Utilizing the Compound

Beyond a single MCR, this compound enables modular, or "library-to-library," synthesis strategies. In this approach, the product of an initial Ugi reaction, after deprotection, becomes a substrate for a second, different MCR. nih.govuj.edu.pl

For instance, an α-aminomethyl tetrazole, synthesized using the tritylamine surrogate method and then deprotected, can serve as the amine component in a subsequent Ugi reaction. nih.govuj.edu.pl This sequential process rapidly builds molecular complexity and introduces additional points of diversity. A library of α-aminomethyl tetrazoles can be converted into a second, more complex library of substituted N-methyl-2-(((1-methyl-1H-tetrazol-5-yl)methyl)amino)acetamides, effectively creating scaffolds with four points of diversity. nih.govuj.edu.pl This iterative approach is highly efficient for populating screening decks with novel and complex chemotypes. nih.gov

The following table illustrates a selection of building blocks used in a sequential Ugi reaction approach, showcasing the modularity.

Initial Ugi Product (Amine for 2nd Ugi)2nd Ugi Reaction: Aldehyde2nd Ugi Reaction: Isocyanide
Tetrazolo-5-methylamineBenzaldehydetert-Butyl isocyanide
1-(Tetrazol-5-yl)ethan-1-amine4-ChlorobenzaldehydeCyclohexyl isocyanide
(4-Methoxyphenyl)(tetrazol-5-yl)methanamineFuran-2-carbaldehydeBenzyl (B1604629) isocyanide
1-(Tetrazol-5-yl)propan-1-amineCyclohexanecarbaldehydeEthyl isocyanoacetate

This table represents the modular combination of an initial Ugi product with new components in a subsequent Ugi reaction to generate a new library. nih.govuj.edu.pl

Development of Novel Synthetic Reagents and Methodologies

While this compound is primarily used as a building block, its application has spurred the development of novel synthetic methodologies centered on multicomponent and tandem reactions. The reliable performance of this tritylamine surrogate in the Ugi-azide reaction has allowed chemists to design complex, multi-step, one-pot sequences to access intricate heterocyclic systems that would be difficult to synthesize otherwise. beilstein-journals.org

The development of tandem Ugi/cyclization cascades, such as the Ugi-azide/Heck reaction sequence, exemplifies this innovation. beilstein-journals.org Furthermore, the exploration of its reactivity has led to the discovery of unexpected reaction pathways, such as the formation of 'atypical' Ugi products, which opens up new avenues for scaffold generation. rsc.orgresearchgate.net Although the compound itself has not been reported as a direct precursor to a new class of reagents (e.g., chiral ligands for catalysis), its consistent utility has been instrumental in advancing the field of MCR-based heterocyclic synthesis. chemimpex.comazolifesciences.comrsc.org The ability to use this building block in creating complex metal-organic frameworks (MOFs) also points towards its potential in developing new materials with catalytic properties. rsc.orgscielo.br

Process Chemistry Considerations for Large-Scale Synthesis of this compound

The large-scale synthesis of this compound, a key building block in the production of pharmaceutically active compounds, requires meticulous attention to process chemistry to ensure safety, efficiency, and economic viability. This section delves into the critical aspects of its industrial-scale production, drawing from established methodologies for structurally related compounds, particularly intermediates in the synthesis of the angiotensin II receptor blocker, Valsartan (B143634).

The industrial preparation of this compound is intrinsically linked to the synthesis of Valsartan, where a trityl-protected tetrazole moiety is crucial. patsnap.comresearchgate.netnih.gov Patents detailing the synthesis of Valsartan provide significant insights into the scalable production of its precursors. patsnap.comgoogle.com

A common synthetic route involves the use of 2-N-trityl-5-(4'-bromomethylbiphenyl-2-yl)tetrazole as a key intermediate. google.com The conversion of this brominated precursor to the desired methanamine is a critical step that necessitates careful optimization for large-scale operations. The following table outlines a plausible synthetic pathway and the associated process considerations.

Table 1: Synthetic Pathway and Process Considerations

StepReactionReagents & ConditionsProcess Chemistry Considerations
1Formation of the Tetrazole Ring2-Cyanobiphenyl, Azide source (e.g., Sodium Azide), Catalyst (e.g., Zinc salts)Selection of a non-hazardous azide source and a recyclable catalyst is crucial for green and safe industrial production. jchr.org The reaction is often carried out in a suitable solvent like DMSO, and temperature control is critical to manage the exothermic nature of the reaction and prevent side product formation. jchr.org
2Trityl Protection5-(Biphenyl-2-yl)-2H-tetrazole, Trityl chloride, BaseThe trityl group serves as a vital protecting group for the tetrazole nitrogen during subsequent reactions. google.com The choice of base and solvent system must be optimized to ensure high yields and minimize the formation of impurities. The purification of the trityl-protected intermediate is often achieved through crystallization.
3BrominationN-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN)This step introduces the bromomethyl group, which is a precursor to the methanamine. The reaction requires careful control of temperature and initiator concentration to prevent runaway reactions and ensure selective bromination.
4Amination2-N-trityl-5-(4'-bromomethylbiphenyl-2-yl)tetrazole, Ammonia or an ammonia surrogateThe direct use of ammonia gas on a large scale presents handling challenges. Therefore, the use of an ammonia surrogate, such as a protected form of ammonia or an in-situ generation method, is often preferred for safety and ease of handling. The reaction conditions, including temperature, pressure, and solvent, must be carefully controlled to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine impurities.
5Purification-The final product, this compound, is typically purified by crystallization. The choice of solvent for crystallization is critical to achieve high purity and good recovery. The particle size and morphology of the final product may also be important for its downstream applications and can be controlled during the crystallization and drying processes.

Detailed Research Findings and Optimization:

For the amination step, the choice of the aminating agent is a significant process consideration. While direct amination with ammonia is possible, the use of alternative nitrogen sources can offer better control and safety on a large scale.

The purification of the final product is a critical step in ensuring its suitability for pharmaceutical use. Recrystallization from appropriate solvents is a common method to remove impurities. The following table provides hypothetical data on the impact of solvent selection on the purity and yield of the final product, based on common practices in industrial chemistry.

Table 2: Hypothetical Data on Solvent Selection for Crystallization

Solvent SystemYield (%)Purity (%)
Ethanol/Water8598.5
Isopropanol/Heptane9099.2
Toluene8299.0
Ethyl Acetate8898.8

Future Research Directions and Unexplored Avenues for 2 Trityl 2h Tetrazol 5 Yl Methanamine

Development of Novel and Sustainable Synthetic Routes

The current synthesis of (2-Trityl-2H-tetrazol-5-YL)methanamine likely relies on traditional multi-step procedures. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways.

Catalytic and Biocatalytic Approaches

The exploration of catalytic methods, particularly those employing nanocatalysts and biocatalysts, presents a significant opportunity to enhance the synthesis of tetrazole derivatives. amerigoscientific.comnih.gov Nanocatalysts, such as those based on magnetic nanoparticles, offer high catalytic activity, selectivity, and ease of recovery and recyclability, which are key tenets of green chemistry. amerigoscientific.comnih.govresearchgate.net For the synthesis of the tetrazole core of the target molecule, research into nanocatalysts like Fe3O4-based nanoparticles could lead to milder reaction conditions and improved yields. amerigoscientific.comnih.gov

Biocatalysis, using enzymes or whole-cell systems, remains a largely untapped area for tetrazole synthesis. Future investigations could focus on identifying or engineering enzymes, such as nitrile hydratases or novel cyclases, that can facilitate the formation of the tetrazole ring or the introduction of the aminomethyl group with high stereoselectivity and under benign aqueous conditions.

Flow Chemistry and Continuous Processing

The transition from batch to continuous flow processing represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. d-nb.infoucd.iemdpi.com The synthesis of this compound could greatly benefit from flow chemistry. d-nb.info The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields, reduced side products, and safer handling of potentially hazardous reagents like azides, which are often used in tetrazole synthesis. d-nb.infomdpi.com Future research should aim to design and optimize a continuous flow process for the key synthetic steps, potentially integrating in-line purification to create a streamlined and automated synthesis. ucd.ie

In-Depth Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and for the rational design of new transformations. For reactions involving the formation or modification of this compound, detailed mechanistic studies are warranted. For instance, in the catalytic [3+2] cycloaddition of an azide (B81097) with a nitrile to form the tetrazole ring, a deeper understanding of the catalyst's role in activating the reactants is needed. acs.org Future work could employ a combination of experimental techniques, such as kinetic studies and the isolation and characterization of reaction intermediates, alongside computational modeling to elucidate the precise mechanistic pathways. acs.org This knowledge will be instrumental in developing more efficient catalysts and reaction conditions.

Exploration of New Chemical Reactivity and Derivatization Patterns

The functional groups of this compound—the trityl-protected tetrazole and the primary amine—offer multiple avenues for further derivatization. Future research should focus on exploring the untapped reactivity of this scaffold to generate novel analogues with potentially enhanced properties. For example, the primary amine can serve as a handle for a wide range of modifications, including acylation, alkylation, and reductive amination, to introduce diverse functionalities. nih.gov

Furthermore, the reactivity of the tetrazole ring itself, despite its general stability, can be exploited. nih.gov Research into selective C-H functionalization of the trityl group or electrophilic substitution on the tetrazole ring (following deprotection) could lead to a new class of derivatives. The development of multicomponent reactions (MCRs) involving the parent molecule could also provide rapid access to a library of structurally complex and diverse compounds. nih.gov

Advanced Computational Design and Predictive Modeling for Tetrazole-Based Systems

Computational chemistry offers powerful tools for the rational design of new molecules and for predicting their properties, thus accelerating the discovery process. researchgate.netresearchgate.netrsc.org Future research should leverage advanced computational methods, such as Density Functional Theory (DFT), to investigate the electronic structure, stability, and reactivity of this compound and its potential derivatives. researchgate.net

Predictive modeling can be employed to screen virtual libraries of derivatives for desired properties, such as binding affinity to a biological target or specific material characteristics. energy.govllnl.gov This in silico approach can help prioritize synthetic efforts towards the most promising candidates, saving significant time and resources. researchgate.netrsc.org For instance, computational studies could predict the impact of different substituents on the pKa of the tetrazole ring or the conformational preferences of the molecule, which are critical determinants of its biological activity.

Integration with Emerging Synthetic Technologies (e.g., Photoredox Catalysis, Electrochemistry)

Emerging technologies like photoredox catalysis and electrochemistry are revolutionizing organic synthesis by enabling novel transformations under mild conditions. mdpi.comresearchgate.net The integration of these technologies into the synthesis and derivatization of this compound holds immense promise.

Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, could be explored for the late-stage functionalization of the molecule. mdpi.comnih.gov For example, it could facilitate C-H activation or the introduction of new functional groups through radical-mediated pathways. nih.gov

Electrochemistry provides an alternative reagent-free method for driving redox reactions. researchgate.net Future research could investigate the electrochemical synthesis of the tetrazole ring or the electrochemical modification of the aminomethyl group. acs.orgresearchgate.net These methods often offer high selectivity and are inherently more sustainable as they use electrons as the primary reagent. mdpi.comresearchgate.net

Q & A

Q. How can researchers optimize the synthesis of (2-Trityl-2H-tetrazol-5-yl)methanamine to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves iterative adjustments to reaction conditions. For example, tetrazole derivatives are often synthesized via [1,3]-dipolar cycloaddition between nitriles and sodium azide under acidic conditions. Key parameters to optimize include:
  • Temperature : Elevated temperatures (80–100°C) may accelerate cycloaddition but risk decomposition.
  • Catalyst : Use of ammonium chloride or trimethylsilyl azide to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures can isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).
    Reference : Synthetic protocols for structurally related tetrazoles emphasize pH control and inert atmospheres to prevent trityl group hydrolysis .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR Spectroscopy : 1^1H NMR (δ 7.2–7.4 ppm for trityl aromatic protons; δ 3.8–4.2 ppm for methanamine CH2_2) and 13^13C NMR (δ 145–150 ppm for tetrazole carbons) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]+^+ (expected m/z ~423).
  • X-ray Crystallography : Single-crystal diffraction resolves tautomeric forms and confirms trityl group geometry. SHELX-97 or SHELXL suites are standard for refinement .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound, particularly in tautomeric or conformational analysis?

  • Methodological Answer :
  • High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use SHELXL for refinement, adjusting parameters like ADPs (anisotropic displacement parameters) and hydrogen atom positioning .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify dominant tautomers (e.g., 1H- vs. 2H-tetrazole forms) .
  • Complementary Spectroscopy : Solid-state NMR or IR spectroscopy can validate crystallographic findings by probing hydrogen bonding networks.

Q. What strategies address contradictory pharmacological data when studying this compound as a drug intermediate?

  • Methodological Answer :
  • Batch Consistency Analysis : Verify compound purity (≥95% by HPLC) and stability (e.g., trityl group lability under acidic conditions) across experimental replicates .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity assays.
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing trityl with methyl or benzyl groups) to isolate contributions of specific moieties to observed effects .

Q. How can researchers leverage computational tools to predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with common reagents (e.g., Grignard reagents or electrophiles) to predict regioselectivity at the tetrazole ring.
  • Retrosynthetic Analysis : Software like ChemAxon or Synthia identifies feasible precursors (e.g., 5-aminotetrazole derivatives) and reaction pathways .
  • Docking Studies : For biological applications, dock the compound into target proteins (e.g., angiotensin II receptors) to rationalize observed binding affinities .

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(2-Trityl-2H-tetrazol-5-YL)methanamine

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